REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([C:10]([O:12]C)=O)=[N:4][C:5]([Cl:9])=[C:6]([NH2:8])[N:7]=1.[CH2:14]([NH2:17])[CH2:15][NH2:16]>>[NH2:1][C:2]1[C:3]([C:10]([NH:16][CH2:15][CH2:14][NH2:17])=[O:12])=[N:4][C:5]([Cl:9])=[C:6]([NH2:8])[N:7]=1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC(=C(N1)N)Cl)C(=O)OC
|
Name
|
|
Quantity
|
13.5 g
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The excess amine was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was crystallized from ethanol
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC(=C(N1)N)Cl)C(=O)NCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.9 mmol | |
AMOUNT: MASS | 1.38 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |